molecular formula C20H31ClO B2451420 Arachidonoyl chloride CAS No. 57303-04-5

Arachidonoyl chloride

Cat. No. B2451420
CAS RN: 57303-04-5
M. Wt: 322.92
InChI Key: NTBLHFFUSJRJQO-DOFZRALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arachidonoyl chloride is a derivative of arachidonic acid . It is an unsaturated fatty acid chloride used in proteomics research . It serves as a crucial fatty acid and plays a vital role in the biosynthesis of prostaglandins and other molecules that regulate inflammation and immune responses .


Synthesis Analysis

Arachidonoyl Chloride is derived from Arachidonic Acid and is commonly used as an intermediate in the synthesis of arachidonic acid derivatives .


Molecular Structure Analysis

The empirical formula of Arachidonoyl chloride is C20H31ClO. It has a molecular weight of 322.91 . The SMILES string representation is CCCCC\C=C/C\C=C/C\C=C/C\C=C/CCCC(Cl)=O .

Scientific Research Applications

Pro-Angiogenic Mediator

Arachidonoyl chloride, particularly as N-arachidonoyl serine (ARA-S), has been identified as a pro-angiogenic mediator. Studies show that ARA-S can induce vasodilation and demonstrates vasoprotective potential through the activation of key signaling pathways in endothelial cells. This suggests its role in enhancing endothelial functions and its potential application in angiogenesis-related research (Zhang et al., 2010).

Neuroprotective Effects

Research indicates that N-arachidonoyl-l-serine (AraS), structurally related to the endocannabinoid family, exhibits neuroprotective effects following traumatic brain injury. This includes improvements in functional outcome and reduction in edema and lesion volume, suggesting its importance in neurological research (Cohen-Yeshurun et al., 2011).

Influence on Calcium Channels

ARA-S also affects N-type Ca2+ channels in rat sympathetic ganglion neurons. It augments Ca2+ current by causing a hyperpolarizing shift in the activation curve, indicating its role in modulating nervous system functions and its potential application in research on calcium channel regulation (Guo et al., 2008).

Vasodilatory Properties

N-arachidonoyl-l-serine (ARA-S) has been shown to have vasodilatory properties. Unlike anandamide, ARA-S binds weakly to cannabinoid CB1 and CB2 or vanilloid TRPV1 receptors but can still produce endothelium-dependent vasodilation. This highlights its potential as a subject of study for cardiovascular and endothelial research (Milman et al., 2006).

Mechanism of Action

Target of Action

Arachidonoyl chloride is a derivative of arachidonic acid . It is primarily involved in the endocannabinoid system, where it interacts with various receptors, including the cannabinoid receptors .

Mode of Action

Arachidonoyl chloride’s interaction with its targets results in various changes. For instance, it plays a role in the synthesis of anandamide (AEA) and 2-arachidonoylglycerol (2-AG), two major endogenous agonists of the cannabinoid receptors . These molecules are engaged in different forms of synaptic plasticity and take part in different behavioral functions .

Biochemical Pathways

Arachidonoyl chloride is involved in the biosynthesis of endocannabinoids. The metabolic pathways of these endocannabinoids are completely different. For instance, 2-AG is mostly produced from inositol phospholipids via diacylglycerol by phospholipase C and diacylglycerol lipase and then degraded by monoacylglycerol lipase . On the other hand, anandamide is concomitantly produced with larger amounts of other N-acylethanolamines via N-acyl-phosphatidylethanolamines (NAPEs) .

Pharmacokinetics

It is known that anandamide and 2-ag, which are synthesized from arachidonoyl chloride, are both synthesized on demand and have a short-lived transmission .

Result of Action

The molecular and cellular effects of arachidonoyl chloride’s action are primarily mediated through its role in the synthesis of endocannabinoids. These endocannabinoids have various effects, including the resolution of acute pain, analgesic benefit to neuropathic, gastrointestinal, inflammatory, and chemotherapy-induced pain .

Safety and Hazards

Arachidonoyl chloride is harmful if swallowed, fatal in contact with skin, and toxic if inhaled. It causes skin and serious eye irritation. It is also suspected of causing cancer and damaging fertility or the unborn child .

Future Directions

Arachidonoyl chloride has been used as an intermediate in the synthesis of arachidonic acid derivatives . It serves as a crucial fatty acid and plays a vital role in the biosynthesis of prostaglandins and other molecules that regulate inflammation and immune responses . Future directions for its use could involve further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBLHFFUSJRJQO-DOFZRALJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arachidonoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.